N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a benzo[d]thiazole core substituted with a methoxy group at position 5 and a morpholinoethyl amine at position 2. The isoxazole-5-carboxamide moiety is linked via a dual N-substitution pattern, distinguishing it from simpler thiazole or imidazothiazole derivatives.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S.ClH/c1-24-13-2-3-16-14(12-13)20-18(27-16)22(17(23)15-4-5-19-26-15)7-6-21-8-10-25-11-9-21;/h2-5,12H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHJJGWRGELQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzo[d]thiazole vs. Imidazo[2,1-b]thiazole: The target compound’s benzo[d]thiazole core (–7) differs from imidazo[2,1-b]thiazole derivatives (e.g., ND-11503, ND-11564) in . In contrast, imidazo[2,1-b]thiazoles incorporate an additional nitrogen atom, which may alter electron distribution and binding affinity .
- Isoxazole vs. Thiazole Carboxamide: The isoxazole-5-carboxamide group in the target compound contrasts with thiazole-5-carboxamide derivatives (e.g., 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide in ).
Substituent Comparison
- Morpholinoethyl vs. Trifluoromethylphenoxy: The morpholinoethyl group in the target compound likely enhances solubility and bioavailability due to morpholine’s hydrophilic nature. In contrast, ND-11564’s trifluoromethylphenoxy substituent is lipophilic and electron-withdrawing, which may improve membrane permeability but reduce aqueous solubility .
- Methoxy vs. Fluorine Substituents :
The 5-methoxy group on the benzo[d]thiazole ring could engage in hydrogen bonding with biological targets, whereas fluorine in ND-11903 may enhance metabolic stability and binding through halogen interactions .
Hypothesized Structure-Activity Relationships (SAR)
- Dual N-Substitution: The presence of both benzo[d]thiazol-2-yl and morpholinoethyl groups on the isoxazole carboxamide may create steric hindrance, possibly affecting binding kinetics compared to mono-substituted analogues like ND-11503 .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride?
- Methodological Answer : Synthesis requires multi-step pathways involving condensation of benzo[d]thiazole precursors with isoxazole-carboxamide intermediates. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature control : Reflux conditions (~80–100°C) are often necessary for amide bond formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
- Data Contradiction : Some protocols use sodium hydride as a base, while others prefer potassium carbonate; comparative yield studies are needed to resolve optimal conditions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze ¹H/¹³C peaks to verify methoxy (δ ~3.8 ppm), morpholinoethyl (δ ~2.4–3.5 ppm), and isoxazole (δ ~6.5–8.0 ppm) groups .
- IR : Confirm carboxamide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry : Molecular ion peaks should align with the formula C₁₈H₂₁ClN₄O₃S (calculated MW ~420.9 g/mol) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Hydrolysis of the carboxamide group occurs under strongly acidic (pH <2) or basic (pH >10) conditions, monitored via HPLC .
- Thermal Stability : Store at –20°C in anhydrous DMSO; degradation >40°C leads to morpholinoethyl side-chain cleavage .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activities of this compound?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target toxicity .
- Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with proposed targets (e.g., PI3K/AKT pathway proteins) .
- Metabolite Profiling : Identify active metabolites via LC-MS to clarify discrepancies in in vitro vs. in vivo efficacy .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Core Modifications : Replace the 5-methoxy group on the benzothiazole with electron-withdrawing groups (e.g., Cl, CF₃) to test impact on target binding .
- Side-Chain Optimization : Substitute morpholinoethyl with piperazinyl or thiomorpholine groups to improve solubility and reduce hepatic clearance .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases .
Q. What experimental models are suitable for evaluating its pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro Models : Caco-2 cells assess intestinal permeability; hepatic microsomes quantify metabolic stability .
- In Vivo Models : Use Sprague-Dawley rats for bioavailability studies, with plasma samples analyzed via UPLC-MS/MS .
- Contradiction Alert : Rodent vs. human cytochrome P450 metabolic differences require cross-species validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
